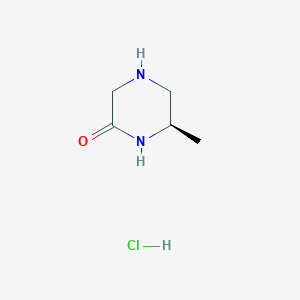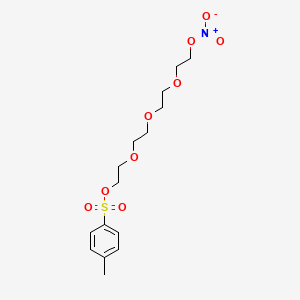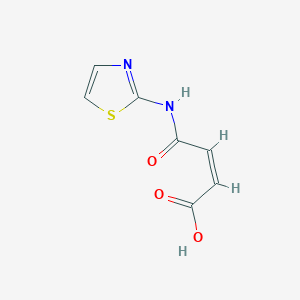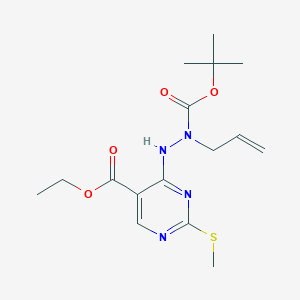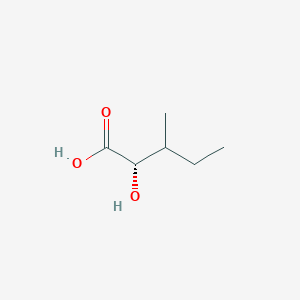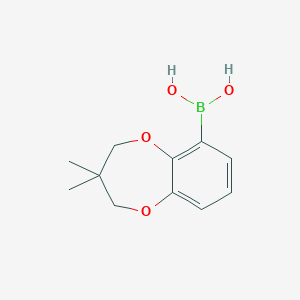
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid is C11H15BO4. Its molecular weight is 222.05.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Research has demonstrated the synthesis and application of compounds related to 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid in organic synthesis, highlighting their versatility in forming complex structures. For instance, compounds like 3-[(1S)-1,2-dihydroxyethyl]-1,5-dihydro-3H-2,4-benzodioxepine show the utilization of boronic acid derivatives in stereoselective reactions and metal-catalyzed processes, offering pathways to synthesize enantiomerically pure alcohols and heterocyclic compounds (Oi & Sharpless, 2003). Similarly, investigations into the synthesis of benzodioxepines and benzotrioxecins through reactions involving boronic acids underscore the importance of these compounds in creating cyclic structures and exploring reaction mechanisms (Saniger et al., 2004).
Material Science and Chemistry
In material science, the formation of complex boronic acid structures has been explored for applications such as liquid crystal formation and understanding the mesomorphic properties of certain derivatives. The study on 1,3-dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid derivatives and their liquid crystalline difluoroboron complexes highlights the potential of boronic acid derivatives in creating materials with unique physical properties (Giziroğlu et al., 2014). Additionally, the development of fluorescent and phosphorescent materials through the cyclic esterification of aryl boronic acids demonstrates the intersection of organic chemistry and material science in creating compounds with desirable optical properties (Zhang et al., 2018).
Flame Retardancy
Research into boronated and phosphonated aromatic compounds for flame retardancy shows the potential of boronic acid derivatives in enhancing the fire resistance of materials. These studies reveal how modifications to boronic acid structures can significantly impact their effectiveness as flame retardants, offering insights into the development of safer and more efficient materials (Benin et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(2)6-15-9-5-3-4-8(12(13)14)10(9)16-7-11/h3-5,13-14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGTUKCVUWKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCC(CO2)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158250 | |
| Record name | Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid | |
CAS RN |
2096341-50-1 | |
| Record name | Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




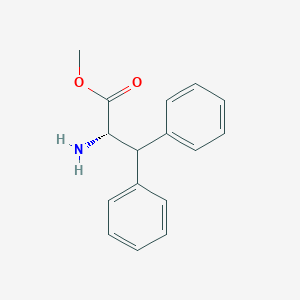
![1-[5-Methyl-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3060209.png)
